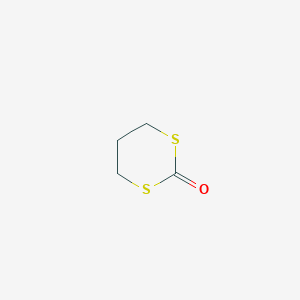![molecular formula C48H28Br6O6S4 B14691462 (Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] CAS No. 31377-96-5](/img/structure/B14691462.png)
(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] is a complex organic compound with a unique structure characterized by multiple sulfur atoms and bromophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] typically involves multi-step organic reactions. One common method includes the cycloaddition of 2,3-dihydro-1,4-dithiine with oligomeric 1,3-dithiol-2,4,5-trithione, resulting in the formation of the desired compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as rotary evaporation and lyophilization are employed to purify and isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] has several scientific research applications:
Chemistry: Used as a precursor for synthesizing new organic π-donors.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of (Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone] involves its interaction with specific molecular targets. The compound’s multiple sulfur atoms and bromophenyl groups allow it to form strong bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4a,6,7,8a-Tetrahydro-1,3-dithiolo[4’,5’5,6]-1,4-dithiino[2,3-b]-1,4-dithiine-2-thione): A precursor for synthesizing new organic π-donors.
Benzo[b]naphtho[2’,3’5,6][1,4]dithiino[2,3-i]thianthrene-5,7,9,14,16,18-hexayl: Used in high-rate and long-cycle aqueous zinc organic batteries.
Propiedades
Número CAS |
31377-96-5 |
|---|---|
Fórmula molecular |
C48H28Br6O6S4 |
Peso molecular |
1308.4 g/mol |
Nombre IUPAC |
[2,3,4a,6,8a-pentakis(4-bromobenzoyl)-2,3,6,7-tetrahydro-[1,4]dithiino[2,3-b][1,4]dithiin-7-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C48H28Br6O6S4/c49-31-13-1-25(2-14-31)37(55)41-42(38(56)26-3-15-32(50)16-4-26)62-48(46(60)30-11-23-36(54)24-12-30)47(61-41,45(59)29-9-21-35(53)22-10-29)63-43(39(57)27-5-17-33(51)18-6-27)44(64-48)40(58)28-7-19-34(52)20-8-28/h1-24,41-44H |
Clave InChI |
DGGSRSCZCCETGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2C(SC3(C(S2)(SC(C(S3)C(=O)C4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)Br)C(=O)C6=CC=C(C=C6)Br)C(=O)C7=CC=C(C=C7)Br)C(=O)C8=CC=C(C=C8)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


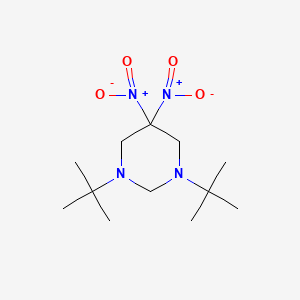

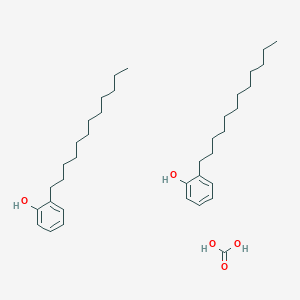
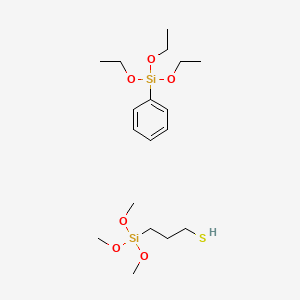
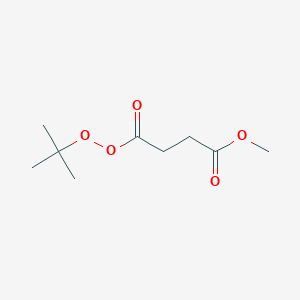
![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
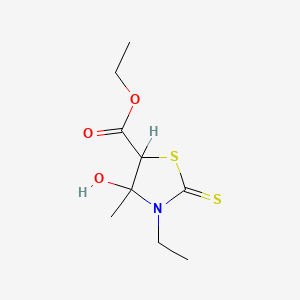
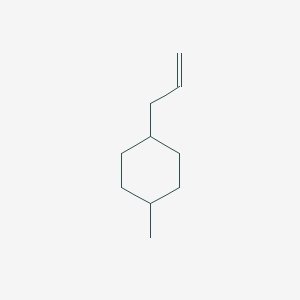
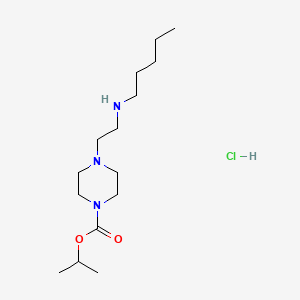
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
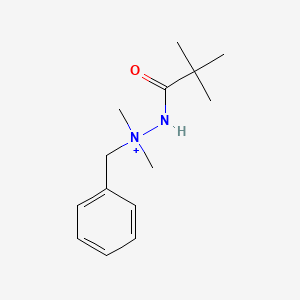
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
